Hydrogen Bond Donor/Acceptor Architecture: Bis(Cyanoguanidine) vs. Biguanide (Metformin)
The target compound presents 4 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) from its bis(cyanoguanidine) scaffold, compared to metformin's 5 HBD and 2 HBA profile [1]. This shifts the HBD/HBA ratio from 2.5 (metformin) to 1.0 (target compound), which alters the balance between aqueous solubility and passive membrane permeability. In Lipinski-based and beyond-Rule-of-5 assessments for procurement of CNS-penetrant tool compounds, a lower HBD count and balanced HBD/HBA ratio are associated with improved blood-brain barrier penetration potential—a factor relevant to the compound's NMDA receptor 2D association [2].
| Evidence Dimension | Hydrogen bond donor/acceptor count and ratio |
|---|---|
| Target Compound Data | 4 HBD, 4 HBA, HBD/HBA ratio = 1.0 |
| Comparator Or Baseline | Metformin: 5 HBD, 2 HBA, HBD/HBA ratio = 2.5; 1,3-Dicyanoguanidine: 3 HBD, 3 HBA, ratio = 1.0 (but monomeric scaffold, narrower spatial distribution) |
| Quantified Difference | ΔHBD = -1 vs metformin; ΔHBA = +2 vs metformin; HBD/HBA ratio differs by factor 2.5 |
| Conditions | Computed physicochemical properties from PubChem (CID 71404066 vs CID 4091 vs CID 10008) |
Why This Matters
A balanced HBD/HBA ratio and lower absolute HBD count are established predictors of CNS permeability, which is directly relevant if selecting this compound for NMDA receptor-targeted research applications.
- [1] PubChem Computed Properties: CID 71404066 (target compound, 4 HBD, 4 HBA), CID 4091 (metformin, 5 HBD, 2 HBA), CID 10008 (1,3-dicyanoguanidine, 3 HBD, 3 HBA). View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. Establishes the relationship between lower HBD count and CNS penetration. View Source
